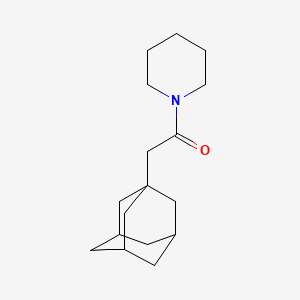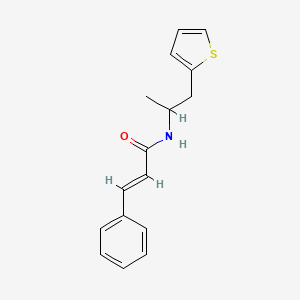
2-(2-chlorostyryl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-chlorostyryl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of this compound, they offer insights into related chemical reactions. For instance, the synthesis of pyrido[1,2-a]benzimidazole derivatives through a one-pot, four-component reaction suggests a possible synthetic route for related benzimidazole compounds . This method involves the use of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be extensively characterized using techniques such as X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis . For example, the study of 2-chloromethyl-1H-benzimidazole hydrochloride provides detailed structural information, including crystallographic data and optimized geometrical structures obtained through DFT calculations . These techniques could be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of benzimidazole derivatives can be inferred from the studies on related compounds. The formation of polysubstituted benzenes followed by substitution and annulation reactions indicates the potential for complex chemical transformations involving benzimidazole derivatives . These reactions could be relevant to the chemical behavior of this compound under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be predicted based on their molecular structure and substituents. The presence of chloro groups and the benzimidazole core likely contribute to the compound's lipophilicity, electronic properties, and potential biological activity. Techniques such as DFT and TD-DFT calculations can help in understanding the electronic transitions and vibrational frequencies, which are crucial for elucidating the compound's properties .
Applications De Recherche Scientifique
Antimicrobial Activity
Benzimidazole derivatives, including compounds similar to 2-(2-chlorostyryl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole, have been extensively studied for their potent antimicrobial properties. For instance, novel 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives demonstrated significant in vitro antibacterial activity against various bacterial strains and antifungal activity against C. albicans, highlighting the potential of benzimidazole compounds in combating microbial infections (Göker, Alp, & Yıldız, 2005). Moreover, a study on N,2,6-trisubstituted 1H-benzimidazole derivatives revealed potent antibacterial compounds against MSSA and MRSA, as well as significant antimicrobial activities against E. coli and S. faecalis. Additionally, these compounds exhibited cytotoxic effects on various cancer cells, underscoring the multifaceted applications of benzimidazole derivatives in medical research (Pham et al., 2022).
Anticancer Properties
The synthesis of new benzimidazole-1,2,3-triazole hybrids has been explored, with some derivatives demonstrating effective inhibitory activity against mushroom tyrosinase. These findings suggest the potential application of benzimidazole derivatives in the cosmetics, medicine, and food industry. Furthermore, molecular docking analysis indicated that these compounds could serve as promising candidates for various applications, providing insights into their potential as medicinal compounds (Mahdavi et al., 2018).
Synthesis and Characterization
The synthesis and characterization of benzimidazole derivatives are pivotal in exploring their potential applications. Studies have described the synthesis of various benzimidazole compounds, elucidating their structural and chemical properties. For instance, research on the synthesis of 1,2 disubstituted benzimidazoles using sodium acetate as a catalyst showcased an efficient and easy method, producing products with good yield. Such research contributes to understanding the chemical nature and potential applications of these compounds in various fields (S. A. et al., 2019).
Bioactivity and Molecular Structure
The bioactivity and molecular structure of benzimidazole derivatives are of significant interest due to their potential therapeutic applications. For example, the synthesis and molecular modeling of new polynuclear heterocyclic compounds containing benzimidazole derivatives revealed their antimicrobial activity against several pathogenic bacterial strains, highlighting the therapeutic potential of these compounds (Bassyouni et al., 2012).
Propriétés
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(2,4-dichlorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2/c23-17-11-9-16(19(25)13-17)14-27-21-8-4-3-7-20(21)26-22(27)12-10-15-5-1-2-6-18(15)24/h1-13H,14H2/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTKDGIJIUIWIN-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-bromophenyl)-3-(2,5-dimethylbenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505141.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2505142.png)

![2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2505145.png)

![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2505147.png)
![N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide](/img/structure/B2505148.png)


![7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one](/img/structure/B2505157.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2505158.png)
![(2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid](/img/structure/B2505160.png)
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2505161.png)
![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2505163.png)